

Technical Guide: Solubility Profile of Boc-Cys(Trt)-Pro-OH

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Compound of Interest

Compound Name: Boc-Cys(Trt)-Pro-OH

CAS No.: 40472-53-5

Cat. No.: B1508656

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Executive Summary

Boc-Cys(Trt)-Pro-OH is a lipophilic dipeptide building block.^{[1][2][3]} Its solubility is dominated by two bulky hydrophobic protecting groups: the tert-butyloxycarbonyl (Boc) group on the N-terminus and the Trityl (Trt) group on the cysteine sulfur.^{[2][3]}

- Primary Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Tetrahydrofuran (THF).^{[1][2][3]}
- Purification Solvents: Ethyl Acetate (EtOAc) is the standard solvent for extraction; Hexanes/Petroleum Ether are used as anti-solvents for precipitation.^{[2][3]}
- Critical Constraint: The Trityl group is acid-labile.^{[1][2][3]} Dissolution in acidic media or chlorinated solvents capable of generating HCl (e.g., unstabilized chloroform) poses a degradation risk.^{[1][2][3]}

Physicochemical Architecture

To understand the solubility behavior, one must analyze the competing functional domains of the molecule:

Domain	Chemical Nature	Solubility Contribution
Boc Group	Lipophilic carbamate	Enhances solubility in organics (DCM, EtOAc); reduces water solubility.[1][2][3]
Trityl (Trt) Group	Bulky, aromatic, highly hydrophobic	Dominant Factor. Drives high solubility in aromatics and chlorinated solvents.[1][2][3] Prevents aggregation but significantly lowers polarity.[1][2][3]
Proline Residue	Cyclic secondary amine (constrained)	Disrupts secondary structure (beta-sheets), generally improving solubility compared to linear amino acids.[1][2][3]
C-Terminal Carboxyl	Polar, ionizable (-COOH)	Provides a handle for solubility in basic buffers or alcohols; allows salt formation.[1][2][3]

Solubility Landscape & Solvent Selection

The following table categorizes solvents based on their operational utility for **Boc-Cys(Trt)-Pro-OH**.

Solubility Matrix

Solvent Class	Specific Solvents	Solubility Rating	Operational Notes
Chlorinated	DCM, Chloroform	Excellent (>100 mg/mL)	Preferred for dissolution. Ideal for SPPS coupling steps. [1][2] Warning: Ensure DCM is stabilized (amylene/ethanol) to prevent acid-catalyzed Trt loss.[2][3]
Amides	DMF, NMP, DMA	Excellent (>100 mg/mL)	Standard for SPPS.[1] [2][3] Reduces aggregation risks.[1] [2][3][4] High boiling points make removal difficult (requires lyophilization or aqueous wash).[2][3]
Esters	Ethyl Acetate (EtOAc)	Good	Preferred for work-up. The dipeptide partitions into EtOAc from acidic aqueous phases (pH ~3).[2][3]
Ethers	THF, 2-MeTHF, Dioxane	Good	Useful for reactions requiring anhydrous conditions.[1][2] THF can be dried easily.[1] [2][3]
Alcohols	Methanol, Ethanol, IPA	Moderate	Solubility increases with heat.[1][2][3] Often used for recrystallization or trituration.[1][2][3] Avoid for coupling reactions due to

potential esterification.

[2][3]

The Anti-Solvent.

Used to precipitate the peptide from EtOAc or DCM solutions.[1][3]

Alkanes

Hexane, Heptane,
Pentane

Insoluble

Insoluble at neutral/acidic pH.[1][2][3] Soluble only at high pH (>8) as a salt, but this risks racemization and base-catalyzed degradation.[1][2][3]

Aqueous

Water, PBS

Insoluble

Operational Protocols

Protocol A: Standard Dissolution for Coupling (SPPS)

Objective: Prepare a 0.1 M – 0.5 M solution for peptide coupling.[2][3]

- Calculate Volume: Determine the required volume of DMF or DCM.[2][3]
- Weighing: Weigh **Boc-Cys(Trt)-Pro-OH** into a dry vial.
- Solvent Addition: Add 80% of the calculated solvent volume.[2][3]
- Vortex/Sonication: Vortex for 30 seconds. The bulky Trityl group usually prevents crystalline lattice formation, allowing rapid dissolution.[1][2][3]
 - Troubleshooting: If the solution appears cloudy (rare), add DCM dropwise.[1][2][3] DCM is a superior solvent for the Trityl moiety compared to pure DMF.[3]
- Final Adjustment: Make up to volume. Use immediately to minimize spontaneous diketopiperazine (DKP) formation (though low risk for free acids compared to esters).[2][3]

Protocol B: Purification via Extraction (Work-Up)

Objective: Isolate the dipeptide from reaction byproducts.

- Acidification: Dilute the reaction mixture with EtOAc. Wash with dilute citric acid (5% w/v) or KHSO₄ (pH ~3).[2][3] Do not use strong acids like HCl, which strip the Trityl group.[1][2][3]
- Phase Separation: The **Boc-Cys(Trt)-Pro-OH** will reside in the Ethyl Acetate (Organic) layer.[2][3]
- Drying: Dry the organic layer over Anhydrous MgSO₄ or Na₂SO₄.[2][3]
- Concentration: Evaporate EtOAc under reduced pressure (Rotavap) at <40°C.
- Precipitation: Re-dissolve the resulting oil/foam in a minimum volume of DCM or EtOAc.[2][3] Slowly add cold Hexane or Petroleum Ether with stirring to precipitate the white solid.[3]

Critical Stability & Handling Risks

Risk 1: Acid Sensitivity (Trityl Loss)

The Trityl group is acid-labile.[2][3] While stable to the weak acids used in work-ups (Citric acid), it cleaves rapidly in TFA or strong mineral acids.[1][2][3]

- Preventative Measure: Never use TFA to dissolve this compound unless you intend to deprotect it.[2][3] Avoid chloroform stored for long periods without stabilizers (forms HCl).[2][3]

Risk 2: Diketopiperazine (DKP) Formation

Di-peptides containing Proline are susceptible to cyclization into DKPs, particularly if the Carboxyl group is activated (e.g., NHS-ester, HBTU activation).[1][2][3]

- Mechanism: The N-terminal nitrogen attacks the activated C-terminal carbonyl.[1][2][3]
- Mitigation: Do not store "activated" solutions of **Boc-Cys(Trt)-Pro-OH**. Perform activation in situ immediately prior to coupling.[2][3]

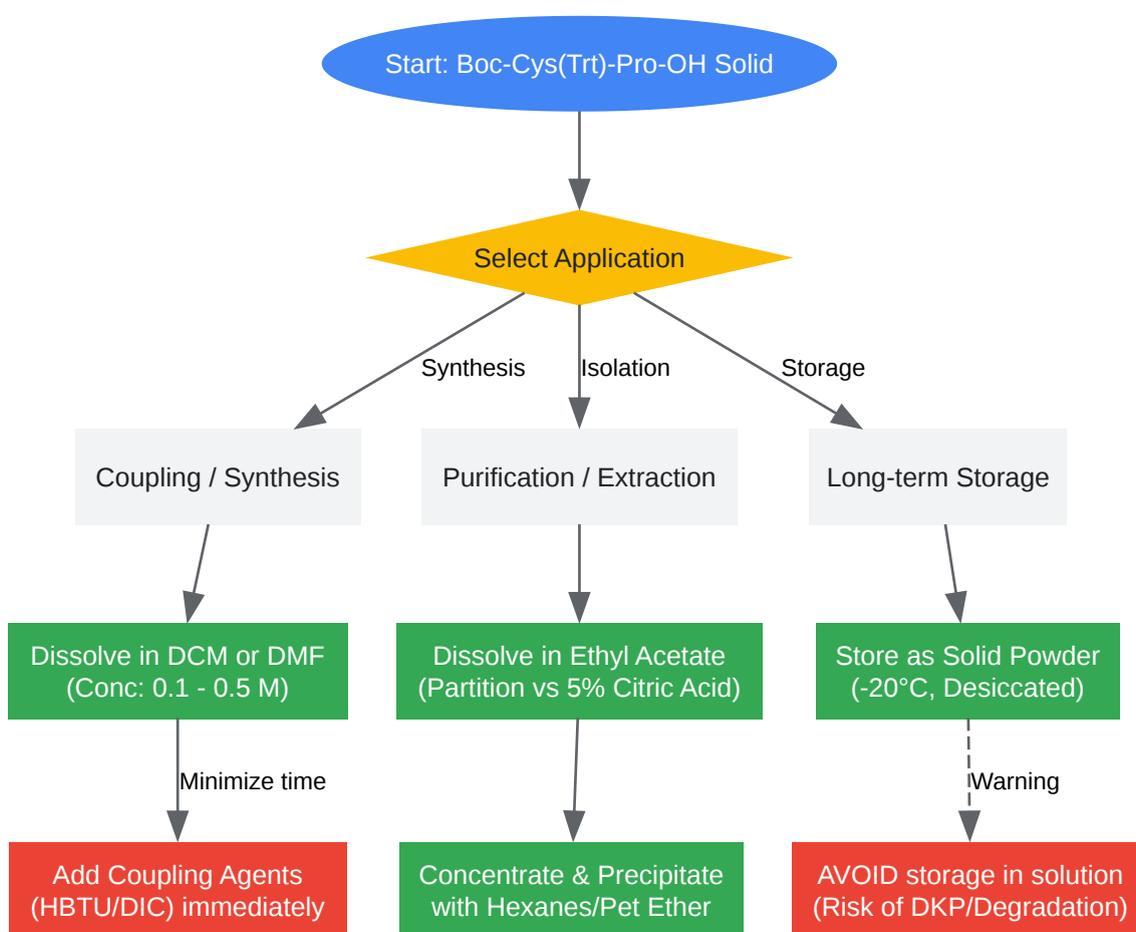
Risk 3: Racemization

Cysteine derivatives are prone to racemization during activation due to the high acidity of the alpha-proton adjacent to the sulfur and carbonyl.[2][3]

- Mitigation: Use HOBt or Oxyma Pure as additives during coupling.[2][3] Avoid using strong bases (like neat DIPEA) for dissolution; always have the coupling agent present or add base only when necessary.[2][3]

Visualization: Solubility Decision Tree

The following diagram illustrates the logical workflow for solvent selection based on the experimental stage.



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Caption: Operational workflow for solvent selection during synthesis, purification, and storage to maximize stability and yield.

References

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